molecular formula C17H12ClNO2S B11369109 S-(4-chlorophenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carbothioate

S-(4-chlorophenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carbothioate

Cat. No.: B11369109
M. Wt: 329.8 g/mol
InChI Key: IYWCKTHFYFNPGF-UHFFFAOYSA-N
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Description

[(4-CHLOROPHENYL)SULFANYL][5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE is a complex organic compound that features a combination of chlorophenyl, methylphenyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-CHLOROPHENYL)SULFANYL][5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(4-CHLOROPHENYL)SULFANYL][5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

[(4-CHLOROPHENYL)SULFANYL][5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [(4-CHLOROPHENYL)SULFANYL][5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has similar biological activities.

    4-(4-Methylphenyl)-1,2,3-thiadiazole: Similar in structure but with different functional groups, leading to varied applications.

Uniqueness

[(4-CHLOROPHENYL)SULFANYL][5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

IUPAC Name

S-(4-chlorophenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C17H12ClNO2S/c1-11-2-4-12(5-3-11)16-10-15(19-21-16)17(20)22-14-8-6-13(18)7-9-14/h2-10H,1H3

InChI Key

IYWCKTHFYFNPGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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